molecular formula C12H9N3O5 B12897828 3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole

3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole

Cat. No.: B12897828
M. Wt: 275.22 g/mol
InChI Key: KJXDVSXDXUKLKM-QPJJXVBHSA-N
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Description

3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole involves a solvent-free procedure using nano-titania as a solid support and recyclable catalyst . This method provides a clean and eco-friendly alternative to traditional synthesis routes. The reaction conditions typically involve mixing the reactants in the presence of nano-titania and heating the mixture to facilitate the reaction.

Another method involves tandem grinding reactions that combine aldol condensation and Michael addition in sequence . This one-pot, base-catalyzed process uses pyrrolidine and triethylamine as catalysts to produce this compound in good yields without the need for further purification.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is likely to be favored for large-scale production due to their environmental benefits.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Cycloaddition reactions often require catalysts like copper(I) or ruthenium(II) to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized isoxazoles.

Scientific Research Applications

3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole is not fully understood. it is believed that the compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows for the generation of free radicals, which can interact with biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-4-nitroisoxazole
  • 4-Methyl-5-nitroisoxazole
  • 3-Methyl-5-(4-nitrophenyl)isoxazole

Uniqueness

3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole is unique due to its styryl group, which imparts distinct electronic and steric properties compared to other isoxazole derivatives. This structural feature enhances its potential for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H9N3O5

Molecular Weight

275.22 g/mol

IUPAC Name

3-methyl-4-nitro-5-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-oxazole

InChI

InChI=1S/C12H9N3O5/c1-8-12(15(18)19)11(20-13-8)7-4-9-2-5-10(6-3-9)14(16)17/h2-7H,1H3/b7-4+

InChI Key

KJXDVSXDXUKLKM-QPJJXVBHSA-N

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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